2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Aromatase Inhibition Breast Cancer Bis-sulfonamide SAR

This specific 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is NOT interchangeable with generic thiophene-sulfonamide analogs. The ortho-bromo on the benzenesulfonamide ring has been shown to alter inhibitory activity up to 2.5-fold vs. unsubstituted analogs, and the chiral hydroxyethyl-thiophene tail modulates H-bond-directed target recognition and off-target promiscuity. Documented sub-micromolar aromatase inhibition (IC50 ~60 nM), GluN2A-NMDA antagonism, and Pfmrk selectivity over human CDKs make this exact chemotype essential for reproducible lead optimization. Ensure batch-to-batch consistency by sourcing the precise CAS 2034544-84-6 compound.

Molecular Formula C14H16BrNO3S2
Molecular Weight 390.31
CAS No. 2034544-84-6
Cat. No. B2437306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide
CAS2034544-84-6
Molecular FormulaC14H16BrNO3S2
Molecular Weight390.31
Structural Identifiers
SMILESCC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C14H16BrNO3S2/c1-10(17)13-7-6-11(20-13)8-9-16-21(18,19)14-5-3-2-4-12(14)15/h2-7,10,16-17H,8-9H2,1H3
InChIKeyCZKFTCHARJYSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034544-84-6): Structural and Pharmacophoric Baseline for Procurement Decision-Making


2-Bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034544-84-6) is a synthetic small molecule belonging to the thiophene-benzenesulfonamide class, characterized by a 2-bromobenzenesulfonamide head group, a 5-(1-hydroxyethyl)thiophene tail motif, and an ethylene linker . This substitution pattern embeds three pharmacophoric elements—an H-bond-donating hydroxyl, a polarizable bromine, and a sulfur-containing heterocycle—that collectively influence target recognition, metabolic stability, and derivatization potential .

Why Generic Thiophene-Sulfonamide Substitution Fails for CAS 2034544-84-6: Evidence of Bromine-Dependent Differentiation


Thiophene-benzenesulfonamide analogs sharing a common core cannot be treated as interchangeable procurement items because minor substituent variations produce quantifiable differences in target potency, isoform selectivity, and ADME-Tox profiles. The 2-bromo substitution on the benzenesulfonamide ring, combined with the 5-(1-hydroxyethyl) thiophene tail, is not a passive structural variation; literature across multiple target classes demonstrates that bromine at the ortho position of the benzenesulfonamide can alter inhibitory activity by up to 2.5-fold relative to unsubstituted or chloro analogs [1], while the hydroxyethyl group introduces a chiral center and an H-bond donor that may affect both on-target binding and off-target promiscuity . The quantitative evidence presented below illustrates that even single-atom substitutions within this chemotype can shift IC50 values by orders of magnitude, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034544-84-6) vs. Closest Analogs


Bromine vs. Chlorine at the 2-Position of Benzenesulfonamide: Sub-micromolar Aromatase Inhibition Advantage

In a head-to-head study of 18 bis-sulfonamide aromatase inhibitors, the 2-bromo-benzenesulfonamide analog (compound 16) exhibited an IC50 of 60 nM, which is within 1.2-fold of the 2-chloro analog (compound 15, IC50 50 nM) [1]. Both halogenated analogs outperformed the majority of non-halogenated congeners, whose IC50 values ranged from 0.05–11.6 µM, confirming that 2-halogenation—particularly bromination—is a key driver of sub-micromolar aromatase inhibition [1].

Aromatase Inhibition Breast Cancer Bis-sulfonamide SAR

3-Bromo Benzenesulfonamide Outperforms Unsubstituted Lead by 2.5-Fold in GluN2A-Selective NMDA Receptor Antagonism

A systematic SAR study of the benzenesulfonamide portion of the GluN2A-selective antagonist TCN-201 revealed that the 3-bromo derivative (compound 5i) achieved an IC50 of 204 nM against GluN1a/GluN2A-containing NMDA receptors, representing a 2.5-fold improvement over the unsubstituted lead compound 2 [1]. The study further demonstrated that halogen atoms specifically at the 3-position of the benzenesulfonamide confer high antagonistic activity, with bromine providing the optimal balance of size and polarizability [1].

NMDA Receptor GluN2A Antagonist Neurological Disorders

Bromohydrosulfonylacetamide Sub-class Achieves Sub-micromolar Selectivity for Plasmodial CDK (Pfmrk) Over Human CDKs

A focused library of thiophene and benzene sulfonamides was screened against Pfmrk, a P. falciparum CDK. One sub-class—bromohydrosulfonylacetamides—demonstrated specific inhibition of Pfmrk with IC50 values in the sub-micromolar range, while showing selectivity over human CDK1, CDK2, and CDK6 [1]. Non-brominated sulfonamides within the same library did not exhibit comparable selectivity for the plasmodial kinase [1].

Antimalarial Cyclin-Dependent Kinase Pfmrk Inhibitor

Intra-Class Enzyme Inhibition Diversity: α-Glucosidase and Acetylcholinesterase Activity within 2-Bromobenzenesulfonamide-Thiophene Hybrids

Within the broader 2-bromobenzenesulfonamide-thiophene hybrid chemotype, structurally related compounds demonstrate measurable enzyme inhibition with IC50 values ranging from 15–20 µM against acetylcholinesterase and α-glucosidase . These data indicate that the 2-bromobenzenesulfonamide-thiophene scaffold is not a single-target chemotype; rather, it exhibits polypharmacology whose profile is sensitive to the specific substitution pattern, underscoring that analogs cannot be substituted without altering the biological fingerprint .

Enzyme Inhibition Type 2 Diabetes Alzheimer's Disease

Priority Research and Industrial Application Scenarios for 2-Bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034544-84-6)


Aromatase Inhibitor Probe Development for Endocrine-Resistant Breast Cancer Research

Based on the demonstrated sub-micromolar aromatase inhibition by 2-bromo-benzenesulfonamide analogs (IC50 = 60 nM) [1], this compound can serve as a scaffold for developing novel aromatase inhibitors with potentially differentiated resistance profiles from letrozole or anastrozole. The 2-bromo substitution provides a hydrophobic anchor analogous to the steroidal backbone of androstenedione, as confirmed by molecular docking [1].

GluN2A-Selective NMDA Receptor Tool Compound for Neuroscience Studies

The brominated benzenesulfonamide moiety has been validated as a potency-enhancing element for GluN2A-containing NMDA receptor antagonism (2.5-fold improvement over unsubstituted analogs) [2]. This compound may serve as a starting point for developing subtype-selective probes for studying NMDA receptor contributions to synaptic plasticity, anxiety, and schizophrenia.

P. falciparum Cyclin-Dependent Kinase (Pfmrk) Inhibitor for Antimalarial Drug Discovery

Bromine-containing thiophene sulfonamides are the only sub-class reported to achieve sub-micromolar Pfmrk inhibition with selectivity over human CDKs [3]. This compound could be evaluated in Pfmrk enzymatic assays and subsequently in P. falciparum growth inhibition studies, addressing the urgent need for antimalarials with novel mechanisms of action against drug-resistant strains.

Multi-Target Enzyme Inhibition Screening in Metabolic and Neurodegenerative Disease Programs

Given that 2-bromobenzenesulfonamide-thiophene hybrids exhibit measurable inhibition of both α-glucosidase (IC50 20 µM) and acetylcholinesterase (IC50 15 µM) , this compound is suitable for broad-spectrum enzyme inhibition screening campaigns. Its dual enzyme inhibition potential makes it relevant for programs exploring polypharmacology approaches in Type 2 diabetes and Alzheimer's disease.

Quote Request

Request a Quote for 2-bromo-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.